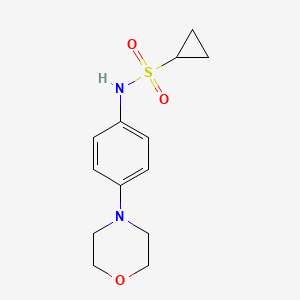

N-(4-morpholinophenyl)cyclopropanesulfonamide

Description

N-(4-morpholinophenyl)cyclopropanesulfonamide is a fascinating chemical compound with a unique structure that combines a morpholine ring, a phenyl group, and a cyclopropanesulfonamide moiety. This compound holds immense potential in various fields of scientific research, including medicinal chemistry and material science.

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c16-19(17,13-5-6-13)14-11-1-3-12(4-2-11)15-7-9-18-10-8-15/h1-4,13-14H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYVBAGPWSXWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-morpholinophenyl)cyclopropanesulfonamide typically involves the reaction of 4-morpholinophenylamine with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-(4-morpholinophenyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

N-(4-morpholinophenyl)cyclopropanesulfonamide has diverse applications in scientific research:

Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activities.

Material Science: The compound is explored for its potential use in the synthesis of advanced materials with unique properties.

Biology: It is studied for its interactions with biological molecules and potential as a biochemical probe.

Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-morpholinophenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-morpholinophenyl)cyclopropanesulfonamide can be compared with other sulfonamide derivatives, such as:

N-(4-morpholinophenyl)sulfonamide: Similar structure but lacks the cyclopropane ring.

N-(4-morpholinophenyl)benzenesulfonamide: Contains a benzene ring instead of a cyclopropane ring.

N-(4-morpholinophenyl)alkanesulfonamide: Contains an alkane chain instead of a cyclopropane ring.

These comparisons highlight the unique structural features of this compound, particularly the presence of the cyclopropane ring, which can influence its chemical reactivity and biological activity .

Biological Activity

N-(4-Morpholinophenyl)cyclopropanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in various cellular processes, including exosome release and lipid metabolism, making it a target for therapeutic interventions in diseases such as Alzheimer's and cancer.

This compound functions primarily as an nSMase2 inhibitor. By inhibiting this enzyme, the compound can alter the levels of sphingomyelin and ceramide, which are critical for cell signaling and membrane dynamics. The inhibition of nSMase2 has been linked to reduced exosome secretion, which is significant in the context of neurodegenerative diseases where exosome dysregulation is observed.

Research Findings

Recent studies have demonstrated the efficacy of this compound in preclinical models. Notably, it has shown:

- Potent Inhibition : The compound exhibits an IC50 value in the low nanomolar range against nSMase2, indicating strong inhibitory activity .

- Pharmacokinetics : In vivo studies reveal favorable pharmacokinetic properties, including good oral bioavailability and brain penetration, essential for targeting central nervous system disorders .

- Therapeutic Potential : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced pathological markers associated with the disease .

Case Studies

- Alzheimer's Disease Model : A study involving 5XFAD mice (a model for familial Alzheimer's disease) demonstrated that administration of this compound led to significant reductions in amyloid plaque formation and improved memory performance compared to controls. This suggests that targeting nSMase2 can modulate disease progression .

- Cancer Therapeutics : In another investigation, the compound was assessed for its potential in cancer therapy due to its ability to inhibit pathways associated with tumor growth. The results indicated that this compound could suppress tumor cell proliferation in vitro, providing a basis for further exploration in oncological applications .

Data Table

| Parameter | Value |

|---|---|

| IC50 against nSMase2 | ~300 nM |

| Oral Bioavailability | High |

| Brain Penetration Ratio | 0.6 (brain:AUC plasma) |

| Efficacy in Alzheimer's Model | Improved cognitive function |

| Effect on Tumor Growth | Significant suppression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.